

Application Notes and Protocols: The Use of Anthranilic Acid Derivatives in Peptide Synthesis

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Compound of Interest

Compound Name: 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Cat. No.: B564579

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Executive Summary

These application notes provide a comprehensive overview of the potential use of **2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid** and its structural analog, 2-Amino-3-methoxybenzoic acid, in the field of peptide synthesis. While direct experimental data and established protocols for the use of **2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid** as a coupling reagent in peptide synthesis are not readily available in the current body of scientific literature, this document outlines the general principles and methodologies that would be applicable. We will focus on the properties and established applications of the related compound, 2-Amino-3-methoxybenzoic acid, to provide a practical guide for researchers. This document will cover general peptide synthesis workflows, protocols for incorporating similar non-standard amino acids, and a comparative analysis of common coupling reagents.

Introduction to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Chemical Structure and Properties

- IUPAC Name: **2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid**[\[1\]](#)
- CAS Number: 88377-32-6[\[1\]](#)[\[2\]](#)

- Molecular Formula: C₁₅H₁₃NO₅[\[1\]](#)[\[2\]](#)
- Molecular Weight: 287.27 g/mol [\[1\]](#)

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a bifunctional molecule containing two carboxylic acid groups and a secondary amine. Its structure suggests potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.[\[2\]](#) While its direct application in peptide bond formation as a coupling reagent is not documented, its structural features are pertinent to the design of novel peptide-like structures and peptidomimetics.

2-Amino-3-methoxybenzoic Acid: A Related Compound in Peptide Synthesis

Due to the lack of specific data on the title compound, we will focus on the closely related molecule, 2-Amino-3-methoxybenzoic acid, which has documented applications in peptide synthesis.[\[3\]](#)

Chemical Structure and Properties

- IUPAC Name: 2-Amino-3-methoxybenzoic acid[\[4\]](#)
- CAS Number: 3177-80-8[\[3\]](#)
- Synonyms: 3-Methoxyanthranilic acid[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₈H₉NO₃[\[3\]](#)
- Molecular Weight: 167.16 g/mol [\[3\]](#)[\[4\]](#)
- Application: Suitable for solution-phase peptide synthesis.[\[3\]](#)

The presence of a primary amine and a carboxylic acid group makes 2-Amino-3-methoxybenzoic acid a non-canonical amino acid that can be incorporated into peptide chains to introduce specific structural or functional properties.

Principles of Peptide Synthesis

Peptide synthesis is the process of forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.^[5] To achieve this in a controlled manner, protecting groups are used to block reactive side chains and the N-terminus of the growing peptide chain. The carboxyl group of the incoming amino acid is activated by a coupling reagent to facilitate the formation of the amide bond.^{[5][6]}

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis, where the peptide is assembled step-by-step on a solid resin support.^{[7][8]}

Experimental Protocols

The following is a generalized protocol for the incorporation of a non-standard amino acid, such as 2-Amino-3-methoxybenzoic acid, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

- Fmoc-protected amino acids
- Fmoc-2-Amino-3-methoxybenzoic acid (custom synthesis may be required)
- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HATU, HBTU, DIC)
- Coupling additives (e.g., HOBr, Oxyma Pure)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)

- Water

Protocol for SPPS:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[9]
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.[9]
 - Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOBr or Oxyma Pure (3 eq.) in DMF.
 - Add DIEA (6 eq.) to the mixture to activate the amino acid.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.[9]
 - Wash the resin with DMF and DCM.
- In-process Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure complete coupling.
- Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
- Peptide Precipitation and Purification:
 - Precipitate the peptide in cold diethyl ether.
 - Centrifuge to collect the crude peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

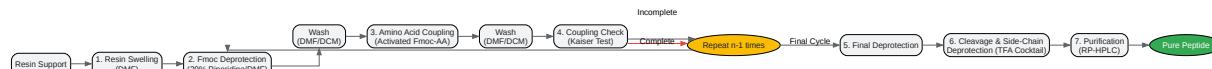
Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficient peptide synthesis, especially when incorporating sterically hindered or non-standard amino acids. The following table summarizes the properties of commonly used coupling reagents.

Coupling Reagent	Class	Relative Reactivity	Key Advantages	Key Considerations
DCC (Dicyclohexylcarbodiimide)	Carbodiimide	Moderate	Inexpensive and effective.	Forms insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS. [10] [11]
DIC (Diisopropylcarbodiimide)	Carbodiimide	Moderate	Forms a soluble urea byproduct, suitable for SPPS. [5] [10]	Can cause racemization, often used with additives like HOBT or Oxyma. [5] [11]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Carbodiimide	Moderate	Water-soluble, allowing for easy removal of byproducts. [5] [11]	Often used in solution-phase synthesis and for conjugating peptides to proteins. [5] [11]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Aminium/Uronium Salt	High	Fast coupling reactions and low racemization. [5]	Should not be used in excess as it can cap the N-terminus.

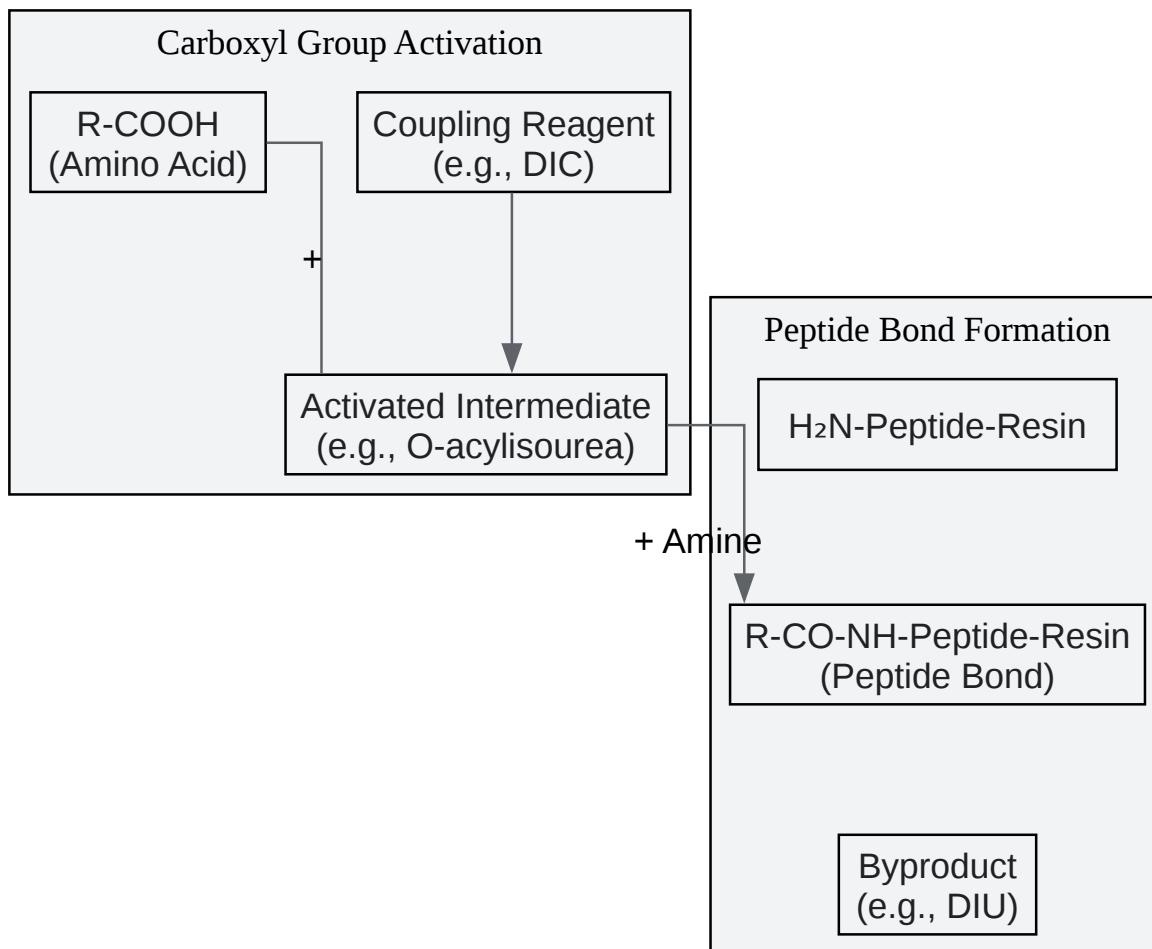
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Aminium/Uronium Salt	Very High	Highly effective for hindered amino acids and reduces racemization. ^[5] [9] [11]	More expensive than other reagents.
PyBOP (Benzotriazol-1-yl-oxytritypyrrolidinophosphonium hexafluorophosphate)	Phosphonium Salt	High	Efficient and particularly useful for cyclization reactions. ^[5]	Can be problematic with phosphorylated amino acids. ^[5]

Visualizations



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Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: A simplified diagram of the carbodiimide coupling mechanism.

Conclusion

While **2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid** is not a standard reagent in peptide synthesis, its structural analog, 2-Amino-3-methoxybenzoic acid, can be incorporated into peptide chains as a non-canonical amino acid. The protocols and data presented here provide a general framework for researchers interested in utilizing such molecules in their peptide synthesis endeavors. Successful incorporation will rely on the careful selection of coupling reagents and optimization of reaction conditions to overcome any potential steric hindrance. The provided comparison of common coupling reagents and the generalized SPPS workflow serve as a valuable resource for designing and executing these synthetic strategies.

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